Irbesartan

Descripción

Propiedades

IUPAC Name |

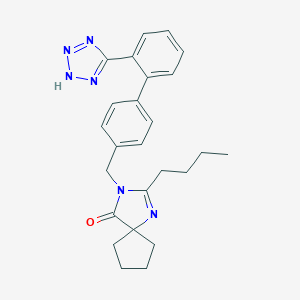

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSHYTLCDANDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023169 | |

| Record name | Irbesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Irbesartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1mg/mL, Practically insoluble in water, Slightly soluble in alcohol, methylene chloride, 8.84e-03 g/L | |

| Record name | Irbesartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01029 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Irbesartan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Irbesartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from 96% ethanol | |

CAS No. |

138402-11-6 | |

| Record name | Irbesartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138402-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irbesartan [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138402116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irbesartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01029 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | irbesartan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Irbesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IRBESARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0E2756Z7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Irbesartan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Irbesartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-181 °C, 180 - 181 °C | |

| Record name | Irbesartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01029 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Irbesartan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Irbesartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Irbesartan's Mechanism of Action in Renal Fibrosis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Renal fibrosis, the final common pathway for most chronic kidney diseases (CKD), is characterized by excessive accumulation of extracellular matrix (ECM) leading to organ scarring and functional decline. Irbesartan, an angiotensin II type 1 receptor (AT1R) blocker, has demonstrated significant renoprotective effects that extend beyond its primary antihypertensive action. This technical guide provides a detailed examination of the molecular mechanisms through which this compound mitigates renal fibrosis. The core mechanisms involve a dual action: canonical blockade of the AT1 receptor and its downstream pro-fibrotic signaling, and non-canonical, AT1R-independent activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). These actions converge to inhibit the pivotal TGF-β1/Smad signaling pathway, reduce oxidative stress, and suppress inflammation, thereby attenuating the progression of renal fibrosis.

Core Mechanisms of Action

This compound's anti-fibrotic efficacy is rooted in two primary, complementary mechanisms.

Angiotensin II AT1 Receptor (AT1R) Blockade (Canonical Pathway)

The renin-angiotensin-aldosterone system (RAAS) is a central regulator of blood pressure and renal hemodynamics. Its overactivation, particularly through the action of angiotensin II on the AT1 receptor, is a key driver of renal injury. This compound competitively and selectively blocks the AT1 receptor, preventing angiotensin II from initiating a cascade of pathogenic events.[1][2] This blockade directly inhibits vasoconstriction, sodium and water reabsorption, and, crucially for fibrosis, the cellular processes of inflammation, oxidative stress, and ECM production.[2][3] Studies in 5/6 nephrectomized rats show that this compound's attenuation of tubulointerstitial fibrosis is linked to the downregulation of the AT1R itself.[4][5]

PPARγ Agonism (AT1R-Independent Pathway)

Distinct from other AT1R blockers like losartan, this compound possesses a partial agonist activity for PPARγ.[6][7] This mechanism is independent of AT1R blockade and provides additional organ-protective effects.[7][8] PPARγ activation by this compound leads to a significant increase in the expression of Hepatocyte Growth Factor (HGF), a potent anti-fibrotic cytokine.[6] HGF counteracts the effects of TGF-β1 and stimulates the degradation of fibrotic matrix.[6] The beneficial effects of this compound on reducing macrophage infiltration, oxidative stress, and fibrosis are significantly attenuated by a PPARγ antagonist (GW9662), confirming the importance of this pathway.[6][7]

There is also emerging evidence that this compound may activate renal PPARα, another nuclear receptor known to have tubular-protective and anti-fibrotic effects in the kidney.[9][10]

Key Signaling Pathways Modulated by this compound

Inhibition of TGF-β1/Smad Pathway

Transforming growth factor-beta 1 (TGF-β1) is the master cytokine driving renal fibrosis.[5][11] Upon binding to its receptor, it triggers the phosphorylation of Smad2 and Smad3 (p-Smad2/3). This complex then associates with Smad4, translocates to the nucleus, and initiates the transcription of pro-fibrotic genes, including collagen I (COL1A1) and alpha-smooth muscle actin (α-SMA).[11][12]

This compound potently inhibits this pathway.[11][13] In models of diabetic nephropathy and salt-sensitive hypertension, this compound treatment significantly reduces the expression of TGF-β1 and the levels of p-Smad2/3 in renal tissue.[4][5][11][12] Concurrently, it upregulates the inhibitory Smad6, which acts as a negative regulator of the pathway.[4][5] This comprehensive suppression of the TGF-β1/Smad cascade is a central component of its anti-fibrotic action.

Attenuation of Oxidative Stress

Oxidative stress is a significant contributor to renal cell damage and fibrosis. In diabetic rat models, this compound treatment has been shown to restore the balance between oxidants and antioxidants.[14][15] It significantly reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, and replenishing levels of reduced glutathione (B108866) (GSH).[14][15][16] This antioxidant effect helps preserve the integrity of renal cells and reduces the stimuli for fibrogenesis.

Reduction of Inflammation

Inflammation is intrinsically linked to the development of fibrosis. Chronic inflammation, characterized by the infiltration of immune cells like macrophages, perpetuates tissue injury. This compound demonstrates potent anti-inflammatory properties.[17] In a 5/6 nephrectomy rat model, this compound treatment significantly reduced the infiltration of ED-1-expressing macrophages in both the glomeruli and the interstitium.[17] This was associated with decreased expression of the chemokine MCP-1 and the adhesion molecule ICAM-1, which are critical for monocyte recruitment.[17] Furthermore, this compound has been shown to inhibit the pro-inflammatory NF-kB signaling pathway in models of acute kidney injury.[18][19]

Quantitative Data Presentation

The anti-fibrotic effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Effects of this compound on Renal Function and Physiologic Parameters in Preclinical Models

| Parameter | Animal Model | Control/Vehicle Group | This compound-Treated Group | Finding | Citation |

|---|---|---|---|---|---|

| Systolic Blood Pressure (SBP) | Dahl Salt-Sensitive Rat (High Salt) | ~195 mmHg | ~160 mmHg | Significant reduction in SBP. | [11][20] |

| SBP | 5/6 Nephrectomy Rat | ~180 mmHg | ~140 mmHg | Significant attenuation of hypertension. | [4][5] |

| Proteinuria | Uninephrectomized FHH Rat | 123 ± 10 mg/day | 44 ± 12 mg/day | Marked reduction in proteinuria. | [3] |

| Glomerulosclerosis | Uninephrectomized FHH Rat | 43 ± 9 % | < 5 % | Significant prevention of glomerulosclerosis. | [3] |

| Serum Creatinine | 5/6 Nephrectomy Rat | Significantly elevated | Significantly lower than untreated | Attenuation of renal function decline. |[17] |

FHH: Fawn-Hooded Hypertensive

Table 2: Modulation of Key Fibrotic and Inflammatory Markers by this compound in Kidney Tissue

| Marker | Animal Model | Method | Change with this compound | Mechanism | Citation |

|---|---|---|---|---|---|

| TGF-β1 | Dahl Salt-Sensitive Rat | Western Blot / IF | ↓ Downregulated | Inhibition of pro-fibrotic signaling | [11][20] |

| TGF-β1 | 5/6 Nephrectomy Rat | Western Blot / IHC | ↓ Downregulated | Inhibition of pro-fibrotic signaling | [4][5] |

| p-Smad2 | 5/6 Nephrectomy Rat | Western Blot | ↓ Downregulated | Inhibition of TGF-β1 pathway | [4][5] |

| p-Smad2/3 | Dahl Salt-Sensitive Rat | Western Blot | ↓ Downregulated | Inhibition of TGF-β1 pathway | [11][20] |

| Smad6 | 5/6 Nephrectomy Rat | Western Blot | ↑ Upregulated | Enhanced negative regulation of TGF-β1 pathway | [4][5] |

| Smad7 | Dahl Salt-Sensitive Rat | Western Blot | ↑ Upregulated | Enhanced negative regulation of TGF-β1 pathway | [11] |

| Collagen I & α-SMA | Dahl Salt-Sensitive Rat | Western Blot | ↓ Downregulated | Reduced ECM deposition and myofibroblast activation | [11][20] |

| Macrophage Infiltration | 5/6 Nephrectomy Rat | IHC (ED-1) | ↓ Reduced | Anti-inflammatory effect | [17] |

| MCP-1 & ICAM-1 | 5/6 Nephrectomy Rat | Not Specified | ↓ Reduced Expression | Reduced monocyte recruitment | [17] |

| Oxidative Stress (DHE) | AT1aR-KO Mouse + Aldosterone | DHE Staining | ↓ Reduced Fluorescence | Antioxidant effect via PPARγ-HGF pathway |[6] |

IF: Immunofluorescence; IHC: Immunohistochemistry; DHE: Dihydroethidium

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to evaluate the effects of this compound on renal fibrosis.

Preclinical Study Workflow

A typical experimental workflow to investigate the anti-fibrotic effects of this compound involves several key stages, from model induction to endpoint analysis.

Western Blotting for Kidney Protein Expression (e.g., TGF-β1, p-Smad2)

-

Tissue Homogenization: Snap-frozen kidney cortical tissue is homogenized in ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.[21] Samples are then centrifuged at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: The supernatant is collected, and protein concentration is determined using a BCA or Bradford protein assay.[22]

-

SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) from each sample are denatured in Laemmli buffer and separated by size on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[22]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-TGF-β1, anti-p-Smad2, anti-Smad2, anti-β-actin).

-

Washing: The membrane is washed three times for 10 minutes each in TBST.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imaging system.

-

Quantification: Band densities are quantified using software like ImageJ. Target protein levels are normalized to a loading control (e.g., β-actin or GAPDH).[6]

Immunohistochemistry for Fibrosis Markers (e.g., Collagen I/III)

-

Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.[19]

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) to water.[23][24]

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating slides in a citrate (B86180) buffer (pH 6.0) or using enzymatic digestion (e.g., Proteinase K) to unmask the target antigen.[23]

-

Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating slides in 3% hydrogen peroxide for 10-30 minutes.[23]

-

Blocking: Non-specific binding sites are blocked with a serum solution (e.g., normal goat serum) for 30-60 minutes.[23]

-

Primary Antibody Incubation: Slides are incubated with the primary antibody (e.g., anti-Collagen I, anti-Collagen III) overnight at 4°C.

-

Secondary Antibody & Detection: Slides are washed and incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC reagent). The signal is developed using a chromogen like 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.[23][24]

-

Counterstaining & Mounting: Sections are counterstained with hematoxylin (B73222) to visualize nuclei, dehydrated, cleared in xylene, and mounted with a permanent mounting medium.[24]

-

Analysis: The stained area is quantified using image analysis software to determine the percentage of the fibrotic area.

Real-Time PCR (RT-PCR) for Gene Expression (e.g., TGF-β1)

-

RNA Extraction: Total RNA is isolated from kidney tissue using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's protocol. RNA quality and quantity are assessed via spectrophotometry.

-

cDNA Synthesis: A fixed amount of total RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[25]

-

Real-Time PCR: The qPCR reaction is prepared using the synthesized cDNA, gene-specific primers for the target (e.g., TGF-β1) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.[25]

-

Thermal Cycling: The reaction is run on a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[25][26]

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, where the expression level is normalized to the reference gene and compared across treatment groups.[25]

Conclusion

The mechanism of action of this compound in mitigating renal fibrosis is multifaceted, extending well beyond simple blood pressure control. Its primary role as an AT1R antagonist effectively shuts down the pro-fibrotic signaling of the renin-angiotensin system. This is complemented by a unique, AT1R-independent ability to activate PPARγ, which unleashes the anti-fibrotic potential of HGF. These dual actions converge to powerfully suppress the central TGF-β1/Smad pathway, alleviate oxidative stress, and reduce chronic inflammation. This comprehensive molecular activity provides a strong rationale for the clinical use of this compound in slowing the progression of chronic kidney disease.

References

- 1. The angiotensin AT(1) receptor antagonist this compound has near-peptide affinity and potently blocks receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of the Antihypertensive and Renal-protective Effects of this compound | USC Journal [uscjournal.com]

- 3. The angiotensin receptor antagonist, this compound, reduces renal injury in experimental chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects and mechanism of this compound on tubulointerstitial fibrosis in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects and mechanism of this compound on tubulointerstitial fibrosis in 5/6 nephrectomized rats [journal.hep.com.cn]

- 6. ahajournals.org [ahajournals.org]

- 7. Cardiac and renal protective effects of this compound via peroxisome proliferator-activated receptorγ-hepatocyte growth factor pathway independent of angiotensin II Type 1a receptor blockade in mouse model of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Peroxisome proliferator-activated receptor α-dependent renoprotection of murine kidney by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gastrin, via activation of PPARα, protects the kidney against hypertensive injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Canagliflozin and this compound ameliorate renal fibrosis via the TGF-β1/Smad signaling pathway in Dahl salt-sensitive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound ameliorates myocardial fibrosis in diabetic cardiomyopathy rats by inhibiting the TGFβ1/Smad2/3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of this compound on the antioxidant defence system and nitric oxide release in diabetic rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory renoprotective effect of clopidogrel and this compound in chronic renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound restored aquaporin-1 levels via inhibition of NF-kB expression in acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound restored aquaporin-1 levels via inhibition of NF-kB expression in acute kidney injury model | Nefrología [revistanefrologia.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]

- 23. urmc.rochester.edu [urmc.rochester.edu]

- 24. Immunohistochemistry of Kidney a-SMA, Collagen 1, and Collagen 3, in A Novel Mouse Model of Reno-cardiac Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effects of miR-128-3p on Renal Inflammation in a Rat Periodontitis Model | MDPI [mdpi.com]

- 26. Unraveling TGF-β1’s Role in Mediating Fibrosis and Cell Death in Feline Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Irbesartan Signaling Pathway Analysis in Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular signaling pathways modulated by Irbesartan in cardiomyocytes. This compound, an angiotensin II receptor blocker (ARB), exerts significant cardioprotective effects by selectively inhibiting the angiotensin II type 1 (AT1) receptor.[1][][3] This blockade initiates a cascade of downstream signaling events that collectively combat pathological cardiac remodeling, hypertrophy, inflammation, oxidative stress, and apoptosis in heart muscle cells.

Core Mechanism of Action: AT1 Receptor Blockade

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis.[1][4] Its principal effector, Angiotensin II (Ang II), mediates its pathological effects in the heart primarily through the AT1 receptor, which is expressed on cardiomyocytes.[4][5] this compound is a potent, noncompetitive antagonist of the AT1 receptor.[] By blocking Ang II from binding to the AT1 receptor, this compound prevents the activation of downstream signaling cascades that lead to detrimental cardiac effects such as hypertrophy, fibrosis, and inflammation.[1][][6][7]

The primary mechanism of this compound is illustrated below:

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects stem from its ability to modulate multiple intracellular signaling pathways. The blockade of the AT1 receptor by this compound leads to the attenuation of several pro-inflammatory, pro-fibrotic, and pro-apoptotic pathways.

Anti-Hypertrophic Signaling

Cardiac hypertrophy, an increase in cardiomyocyte size, is a common response to hypertension and other cardiac stressors.[4] Ang II is a potent inducer of cardiomyocyte hypertrophy.[4][8] this compound has been shown to prevent or regress ventricular hypertrophy.[4][6]

The anti-hypertrophic effects of this compound are mediated through the inhibition of several downstream pathways, including the MAPK/ERK pathway.[9]

Anti-Inflammatory and Anti-Oxidative Stress Pathways

Inflammation and oxidative stress are key contributors to cardiac injury.[10] this compound has demonstrated anti-inflammatory and anti-oxidative properties in cardiomyocytes.[10][11] It achieves this by downregulating pro-inflammatory cytokines and reducing the production of reactive oxygen species (ROS).

Key pathways involved in these effects include the NF-κB and p38-MAPK pathways.[12][13][14] this compound treatment has been shown to decrease the phosphorylation of p38-MAPK and NF-κB, leading to a reduction in the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.[12][13][14][15][16][17] Furthermore, this compound can enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[10][11]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Overexpression of angiotensin II type I receptor in cardiomyocytes induces cardiac hypertrophy and remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin-(1-7)-Mediated Signaling in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiotensin II receptor blocker this compound attenuates cardiac dysfunction induced by myocardial infarction in the presence of renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: an updated review of its use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Research on cardioprotective effect of this compound in rats with myocardial ischemia-reperfusion injury through MAPK-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AT1-receptor blockade: Protective effects of this compound in cardiomyocytes under hypoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound suppresses cardiac toxicity induced by doxorubicin via regulating the p38-MAPK/NF-κB and TGF-β1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cardioprotective effects of this compound in polymicrobial sepsis : The role of the p38MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound ameliorate inflammatory responses, and apoptosis induced by myocardial ischemia/reperfusion in male rats – Advanced Journal of Biomedicine & Medicine [ajbm.net]

Irbesartan's Dual Action: A Technical Guide to PPAR-gamma Activation in Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of Irbesartan in metabolic syndrome, with a specific focus on its role as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). This compound, an angiotensin II receptor blocker (ARB), exhibits a dual mechanism of action that extends beyond its primary antihypertensive effects, offering significant metabolic benefits.[1][2][3][4][5] This document consolidates key findings on its signaling pathways, presents quantitative data from pivotal studies, and details relevant experimental protocols to support further research and development in this area.

Introduction: The Dual-Pronged Approach of this compound

Metabolic syndrome is a complex condition characterized by a cluster of cardiovascular risk factors, including hypertension, insulin (B600854) resistance, visceral obesity, and dyslipidemia.[3][4][5] While the blockade of the renin-angiotensin system is a cornerstone of managing hypertension in these patients, certain ARBs like this compound offer additional metabolic advantages through the activation of PPAR-γ.[2][3][4][5] This partial agonism of PPAR-γ, independent of its AT1 receptor blocking properties, positions this compound as a "metabosartan," a term highlighting its metabolic activities.[1][6]

Quantitative Effects of this compound on Metabolic Parameters

Multiple studies have quantified the beneficial effects of this compound on various components of the metabolic syndrome. The following tables summarize key findings from both monotherapy and combination therapy trials.

Table 1: Effects of this compound Monotherapy on Metabolic Parameters in Patients with Metabolic Syndrome (9-Month Study) [2][3][4][5][7]

| Parameter | Baseline (Mean ± SD) | Change after 9 Months (Mean ± SD) | P-value |

| Systolic Blood Pressure (SBP) | Not Specified | -26.3 ± 10.1 mmHg | < 0.0001 |

| Diastolic Blood Pressure (DBP) | Not Specified | -13.0 ± 6.6 mmHg | < 0.0001 |

| HDL Cholesterol (Men) | Not Specified | +3.6 ± 7.2 mg/dl | < 0.0001 |

| HDL Cholesterol (Women) | Not Specified | +3.8 ± 6.5 mg/dl | < 0.0001 |

| Serum Triglycerides | Not Specified | -28.6 ± 52.1 mg/dl | < 0.0001 |

| Fasting Blood Glucose | Not Specified | -8.4 ± 25.1 mg/dl | < 0.0001 |

| Waist Circumference (Men) | 111.3 ± 12.8 cm | -2.4 ± 11.9 cm | < 0.0001 |

| Waist Circumference (Women) | 100.7 ± 14.6 cm | -1.2 ± 14.2 cm | < 0.0001 |

Table 2: Effects of this compound Combination Therapy (with 12.5 mg HCTZ) on Metabolic Parameters in Patients with Metabolic Syndrome (9-Month Study) [2][4][7]

| Parameter | Baseline (Mean ± SD) | Change after 9 Months (Mean ± SD) | P-value |

| Systolic Blood Pressure (SBP) | Not Specified | -27.5 ± 10.1 mmHg | < 0.0001 |

| Diastolic Blood Pressure (DBP) | Not Specified | -14.1 ± 6.6 mmHg | < 0.0001 |

| HDL Cholesterol (Men) | Not Specified | +4.0 ± 6.8 mg/dl | < 0.0001 |

| HDL Cholesterol (Women) | Not Specified | +3.4 ± 6.8 mg/dl | < 0.0001 |

| Serum Triglycerides | Not Specified | -34.1 ± 52.6 mg/dl | < 0.0001 |

| Fasting Blood Glucose | Not Specified | -10.0 ± 24.7 mg/dl | < 0.0001 |

| Waist Circumference (Men) | Not Specified | -3.2 ± 12.7 cm | < 0.0001 |

| Waist Circumference (Women) | Not Specified | -1.7 ± 14.4 cm | < 0.0001 |

Table 3: Effects of this compound Therapy on Metabolic Parameters in Patients with Metabolic Syndrome (6-Month "DO-IT" Study) [8]

| Parameter | Change after 6 Months (%) |

| Systolic Blood Pressure | -14% |

| Diastolic Blood Pressure | -13% |

| Body Weight | -2.3% |

| Fasting Glucose | -9.5% |

| HbA1c | -4.6% |

| LDL-Cholesterol | -11% |

| Triglycerides | -16% |

| HDL-Cholesterol | +5% |

Signaling Pathways of this compound-Mediated PPAR-gamma Activation

This compound's activation of PPAR-γ initiates a cascade of downstream effects that contribute to its metabolic benefits. This activation is independent of its angiotensin II type 1 receptor (AT1R) blocking actions.[9][10][11] Key downstream effectors include Hepatocyte Growth Factor (HGF) and adiponectin.[1][6][9]

The this compound-PPAR-γ-HGF Pathway

This compound has been shown to upregulate local HGF, which plays a role in reducing fatty liver and chronic inflammation.[1][6] The diagram below illustrates this signaling cascade.

Caption: this compound-PPAR-γ-HGF Signaling Pathway.

The this compound-PPAR-γ-Adiponectin Pathway

This compound also stimulates the expression of adiponectin, an adipose-specific protein that improves insulin sensitivity.[9][11][12] This effect is mediated through PPAR-γ activation and occurs via a post-transcriptional mechanism.[9][12]

Caption: this compound-PPAR-γ-Adiponectin Signaling Pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature to investigate this compound's effects on PPAR-γ activation and metabolic syndrome.

In Vivo Animal Studies

Objective: To investigate the effects of this compound on fatty liver and adipocyte hypertrophy in a model of metabolic syndrome.

Experimental Model: Apolipoprotein E (ApoE) knockout mice on a high-fat diet (HFD).[1][6]

Workflow:

References

- 1. Improvement of metabolic syndrome by this compound via the PPARγ/HGF pathway in apolipoprotein E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of hypertension in patients with the metabolic syndrome: a sub analysis of the Treat to Target post authorization survey. Prospective observational, two armed study in 14,200 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound for the treatment of hypertension in patients with the metabolic syndrome: A sub analysis of the Treat to Target post authorization survey. Prospective observational, two armed study in 14,200 patients | springermedicine.com [springermedicine.com]

- 5. sciprofiles.com [sciprofiles.com]

- 6. Improvement of metabolic syndrome by this compound via the PPARγ/HGF pathway in apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound for the treatment of hypertension in patients with the metabolic syndrome: A sub analysis of the Treat to Target post authorization survey. Prospective observational, two armed study in 14,200 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of the angiotensin receptor blocker this compound on metabolic parameters in clinical practice: the DO-IT prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cardioprotect.gr [cardioprotect.gr]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. PPARgamma-activating angiotensin type-1 receptor blockers induce adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Irbesartan in Attenuating Oxidative Stress in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial dysfunction, a hallmark of cardiovascular diseases, is intrinsically linked to oxidative stress. The renin-angiotensin system (RAS), particularly its effector peptide Angiotensin II (Ang II), is a pivotal mediator of this process. Ang II promotes the generation of reactive oxygen species (ROS) in endothelial cells, leading to reduced nitric oxide (NO) bioavailability, inflammation, and cellular damage. Irbesartan, an Angiotensin II Type 1 (AT1) receptor blocker (ARB), has demonstrated significant efficacy in mitigating these effects. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound attenuates oxidative stress in endothelial cells. It details the core signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides established experimental protocols for investigating these effects.

Core Mechanisms of this compound's Antioxidant Effects

This compound's protective effects on the endothelium extend beyond its primary function of blood pressure reduction. It employs a multi-pronged approach to combat oxidative stress through direct and indirect mechanisms.

AT1 Receptor Blockade: The Primary Pathway

The principal mechanism of this compound is the competitive blockade of the AT1 receptor.[1] Ang II, upon binding to its AT1 receptor on endothelial cells, activates NADPH oxidase (NOX), a key enzyme responsible for producing superoxide (B77818) anions (O₂⁻).[2][3] This surge in superoxide leads to oxidative stress by several means:

-

Direct Damage: Superoxide and its derivatives can directly damage lipids, proteins, and DNA.

-

NO Scavenging: Superoxide rapidly reacts with nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule produced by endothelial NO synthase (eNOS), to form peroxynitrite (ONOO⁻).[3] This reaction not only inactivates NO, impairing endothelium-dependent vasodilation, but peroxynitrite itself is a potent oxidant that can cause further cellular injury.[3]

By blocking the AT1 receptor, this compound prevents the Ang II-induced activation of NADPH oxidase, thereby reducing superoxide production, preserving NO bioavailability, and restoring endothelial function.[4] This action is crucial in mitigating the vascular inflammation, smooth muscle cell remodeling, and increased permeability associated with elevated Ang II levels.[1][2]

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation

Beyond its role as an ARB, this compound has been identified as a partial agonist of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ).[5][6] This nuclear receptor plays a critical role in regulating adipogenesis, insulin (B600854) sensitivity, and inflammation. The activation of PPAR-γ by this compound contributes to its antioxidant effects through mechanisms independent of AT1 receptor blockade.[5] PPAR-γ activation has been shown to:

-

Inhibit Pro-inflammatory Gene Expression: It can suppress the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells, reducing the inflammatory component of endothelial dysfunction.[5]

-

Upregulate Antioxidant Enzymes: PPAR-γ activation can lead to the increased expression of antioxidant enzymes, enhancing the cell's capacity to neutralize ROS.

-

Improve Metabolic Profile: By improving insulin sensitivity and lipid metabolism, this compound's PPAR-γ activity can indirectly reduce systemic factors that contribute to endothelial oxidative stress.[6]

Nrf2/Keap1 Pathway Activation

Emerging evidence suggests that this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway.[7] The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress or activators like this compound, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of numerous antioxidant and cytoprotective genes, including those for superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[8][9] A recent study demonstrated that this compound ameliorates diabetic nephropathy by activating this Nrf2/Keap1 pathway, thereby decreasing ROS release and suppressing NLRP3 inflammasome activation.[7]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound's attenuation of endothelial oxidative stress.

Angiotensin II-Induced Oxidative Stress

Caption: Ang II signaling cascade leading to endothelial oxidative stress.

This compound's AT1 Receptor Blockade Mechanism

References

- 1. Endothelial effects of antihypertensive treatment: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelial effects of antihypertensive treatment: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelial function, blood pressure control, and risk modification: impact of this compound alone or in combination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound lowers superoxide levels and increases nitric oxide bioavailability in blood vessels from spontaneously hypertensive stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound improves endothelial dysfunction, abnormal lipid profile, proteinuria and liver dysfunction in Zucker diabetic fatty rats independent of glucose and insulin levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improvement of metabolic syndrome by this compound via the PPARγ/HGF pathway in apolipoprotein E knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates diabetic nephropathy by activating the Nrf2/Keap1 pathway and suppressing NLRP3 inflammasomes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NRF2-HIF2α Signaling Attenuates Endothelial Cell Senescence and Maintains Intercellular Junctions in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Nrf2 in endothelial cells protects arteries from exhibiting a proinflammatory state - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Irbesartan In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irbesartan, an angiotensin II receptor blocker (ARB), is widely recognized for its antihypertensive effects. Beyond its primary mechanism of action, a growing body of evidence from in vitro studies highlights its significant anti-inflammatory properties. This technical guide provides an in-depth overview of the key experimental findings and methodologies used to investigate the anti-inflammatory effects of this compound. It details its impact on crucial inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), and Mitogen-Activated Protein Kinase (MAPK). Furthermore, this guide summarizes quantitative data on this compound's ability to modulate the expression of pro-inflammatory cytokines and adhesion molecules. Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate the replication and further exploration of these findings in a research setting.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key pathological feature of numerous diseases, including atherosclerosis, diabetic nephropathy, and cardiovascular disease.[1] The renin-angiotensin system (RAS) and its primary effector, angiotensin II, have been implicated in promoting inflammation.[1][2] this compound, by blocking the angiotensin II type 1 (AT1) receptor, not only mitigates the vasoconstrictive effects of angiotensin II but also exerts direct anti-inflammatory actions.[1][2] In vitro studies have been instrumental in elucidating the molecular mechanisms underlying these pleiotropic effects, demonstrating this compound's potential as a therapeutic agent beyond blood pressure control.

Key Anti-inflammatory Mechanisms of this compound

In vitro research has identified several key pathways through which this compound exerts its anti-inflammatory effects:

-

Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. This compound has been shown to suppress the activation of NF-κB, thereby reducing the transcription of pro-inflammatory genes.[3][4][5] This inhibition can occur through the prevention of IκB-α phosphorylation and subsequent degradation, which is necessary for NF-κB to translocate to the nucleus and initiate transcription.[6]

-

Activation of PPAR-γ: Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor with potent anti-inflammatory properties. This compound has been identified as a partial agonist of PPAR-γ, activating this receptor to suppress inflammatory responses.[7][8][9] This activation is independent of its AT1 receptor blocking activity.[8][9]

-

Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK, are involved in cellular stress responses and inflammation. This compound has been demonstrated to inhibit the phosphorylation and activation of p38 MAPK, leading to a downstream reduction in inflammatory mediator production.[4][10][11]

-

Reduction of Pro-inflammatory Cytokines and Chemokines: this compound has been consistently shown to decrease the production of various pro-inflammatory cytokines and chemokines in different cell types. These include Monocyte Chemoattractant Protein-1 (MCP-1), Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-6 (IL-6).[3][7][12][13]

-

Downregulation of Adhesion Molecules: The expression of adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intracellular Adhesion Molecule-1 (ICAM-1), on endothelial cells is a critical step in the recruitment of inflammatory cells. This compound has been found to inhibit the expression of these molecules, thereby reducing leukocyte adhesion to the endothelium.[1][6][10][14]

-

Attenuation of Oxidative Stress: this compound has been observed to reduce the production of reactive oxygen species (ROS), which are known to promote inflammation.[15][16]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Expression

| Cell Type | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference(s) |

| THP-1 monocytes | TNF-α | 3 µM | MCP-1 mRNA expression | Significantly suppressed to 64.8% ± 8.4% of untreated cells | [7] |

| Human T-lymphocytes | PMA + Ionomycin | Dose-dependent | IFN-γ production | Inhibited | [12] |

| Human T-lymphocytes | PMA + Ionomycin | Dose-dependent | TNF-α production | Inhibited | [12] |

| Monocytes from hypertensive patients with LVH | - | 10⁻⁶ mol/L | TNF-α expression in culture supernatants | Inhibited | [3] |

| Monocytes from hypertensive patients with LVH | - | 10⁻⁶ mol/L | IL-10 expression in culture supernatants | Increased | [3] |

| RAW264.7 macrophages | High glucose | Not specified | IL-1β and IL-18 transcription | Inhibited | [6] |

Table 2: Effect of this compound on Adhesion Molecule Expression

| Cell Type | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference(s) |

| Human Glomerular Endothelial Cells | Advanced Glycation End Products (AGE) | Not specified | VCAM-1 mRNA levels | Blocked up-regulation | [14] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not specified | ICAM-1, VCAM-1, and E-selectin expression and secretion | Inhibited | [6] |

| Hepatocellular Carcinoma (HCC) cells | Angiotensin II | Not specified | VCAM-1 expression | Upregulation inhibited | [10] |

Table 3: Effect of this compound on PPAR-γ Activation

| Cell System | This compound Concentration | Measured Parameter | Result | Reference(s) |

| Reporter cells | 3 µM to higher concentrations | PPAR-γ activation | Increased from 134% ± 36% to 3329% ± 218% | [7] |

| AT1R-deficient PC12W cells | Not specified | PPAR-γ activity | 2.1 ± 0.3-fold induction | [8] |

| Transcription reporter assays | 10 µmol/L | Transcriptional activity of PPAR-γ | 3.4 ± 0.9-fold induction | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in vitro anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

THP-1 Monocyte Culture and Differentiation:

-

Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

To differentiate THP-1 monocytes into macrophages, seed the cells in a culture plate and treat with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

-

After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before subsequent experiments.

-

-

Human Umbilical Vein Endothelial Cell (HUVEC) Culture:

-

Culture HUVECs in Endothelial Cell Growth Medium.

-

Maintain cells at 37°C in a 5% CO₂ humidified incubator.

-

Change the medium every other day until the cells reach approximately 80% confluency before subculturing or use in experiments.

-

-

This compound Treatment and Inflammatory Stimulation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Pre-treat the cultured cells with various concentrations of this compound for a specified period (e.g., 2 hours) before adding the inflammatory stimulus.

-

Induce inflammation using stimuli such as:

-

Lipopolysaccharide (LPS): 100 ng/mL - 1 µg/mL

-

Tumor Necrosis Factor-alpha (TNF-α): 10 ng/mL

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin: 50 ng/mL PMA and 1 µM Ionomycin for T-lymphocyte stimulation.

-

-

Include appropriate vehicle controls in all experiments.

-

Measurement of Cytokine and Chemokine Expression

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human MCP-1) overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

After another incubation and wash, add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader and calculate cytokine concentrations based on the standard curve.

-

-

Quantitative Real-Time PCR (qPCR):

-

Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using specific primers for the target genes (e.g., MCP1, TNFA, IL6) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

-

Analysis of NF-κB Activation

-

Western Blot for IκB-α Phosphorylation and Degradation:

-

Lyse the treated cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-IκB-α and total IκB-α.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunofluorescence for NF-κB p65 Nuclear Translocation:

-

Grow cells on coverslips and treat as described above.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Block non-specific binding and incubate with a primary antibody against NF-κB p65.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope and assess the nuclear translocation of p65.

-

PPAR-γ Activity Assay

-

Transcription Factor ELISA:

-

Use a commercially available PPAR-γ transcription factor assay kit.

-

Isolate nuclear extracts from the treated cells.

-

Add the nuclear extracts to a 96-well plate coated with a specific double-stranded DNA sequence containing the peroxisome proliferator response element (PPRE).

-

Incubate to allow PPAR-γ to bind to the PPRE.

-

Wash and add a primary antibody specific for PPAR-γ.

-

Add an HRP-conjugated secondary antibody.

-

Add a chromogenic substrate and measure the absorbance to quantify PPAR-γ DNA-binding activity.

-

Adhesion Molecule Expression Assay

-

Cell Adhesion Assay:

-

Culture a monolayer of endothelial cells (e.g., HUVECs) in a multi-well plate.

-

Treat the endothelial cells with an inflammatory stimulus and this compound.

-

Label inflammatory cells (e.g., THP-1 monocytes) with a fluorescent dye (e.g., Calcein-AM).

-

Add the labeled inflammatory cells to the endothelial cell monolayer and incubate.

-

Wash away non-adherent cells.

-

Quantify the number of adherent cells by measuring the fluorescence intensity or by counting under a fluorescence microscope.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for investigating its anti-inflammatory properties.

References

- 1. biocat.com [biocat.com]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits advanced glycation end product (AGE)-induced up-regulation of vascular cell adhesion molecule-1 (VCAM-1) mRNA levels in glomerular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound attenuates TNF-α-induced ICAM-1, VCAM-1, and E-selectin expression through suppression of NF-κB pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA protocol v1 [protocols.io]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]

- 14. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Video: Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]

- 16. sciencellonline.com [sciencellonline.com]

Topic: Irbesartan's Impact on Mitochondrial Function in Neurodegenerative Models

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mitochondrial dysfunction is a cornerstone of neurodegenerative disease pathology, contributing to energy deficits, oxidative stress, and neuronal cell death. Irbesartan, an angiotensin II type 1 receptor (AT1R) blocker with partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist activity, has emerged as a promising therapeutic candidate beyond its primary antihypertensive indication. This technical guide synthesizes the current understanding of this compound's mechanisms of action on mitochondrial function within preclinical neurodegenerative models. We consolidate quantitative data from key studies, provide detailed experimental protocols for assessing mitochondrial health, and present visual diagrams of the core signaling pathways and experimental workflows. The evidence collectively highlights this compound's potential to restore mitochondrial bioenergetics, enhance mitochondrial biogenesis, and reduce oxidative stress, thereby offering neuroprotection.

Core Signaling Pathways

This compound exerts its neuroprotective and mitochondrial-enhancing effects primarily through a dual mechanism of action: blockade of the AT1R and partial agonism of PPARγ. These actions converge on downstream pathways that regulate mitochondrial biogenesis, cellular stress responses, and apoptosis.

-

AT1R Blockade: Angiotensin II, by binding to AT1R, can trigger pathways that increase oxidative stress through NADPH oxidase activation and promote inflammation and apoptosis.[1] By blocking this interaction, this compound mitigates these detrimental effects, reducing the overall cellular stress burden on mitochondria.[2]

-

PPARγ Activation: As a partial agonist, this compound activates PPARγ, a nuclear receptor that is a master regulator of mitochondrial biogenesis and metabolism.[3][4][5] This activation stimulates the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3][6]

-

SIRT1/PGC-1α Pathway: PGC-1α, in conjunction with Sirtuin 1 (SIRT1), orchestrates the biogenesis of new mitochondria by increasing the expression of nuclear respiratory factors and mitochondrial transcription factor A (TFAM).[3][6] This leads to improved respiratory capacity and ATP production. The SIRT1/PGC-1α axis also plays a crucial role in upregulating antioxidant defenses and anti-apoptotic proteins like Bcl-2.[3][6]

-

PI3K/Akt Pathway: In Alzheimer's disease models, this compound has been shown to increase the phosphorylation of Akt (p-AKT), a key node in cell survival signaling that can suppress apoptotic pathways and support mitochondrial integrity.[7][8]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating this compound's effect on mitochondrial function and neuroprotection.

Table 1: Effects of this compound in Retinal Degeneration Models

| Parameter | Model System | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Retinal Ganglion Cell (RGC) Survival | In vivo optic nerve crush (mouse) | 10µM this compound eye drops (twice daily, 7 days) | 1.5 to 1.8-fold increase in surviving RGCs vs. vehicle | [9] |

| RGC Survival | Ex vivo retinal explant (rat) | 10µM this compound (4 days) | ~100% increase (doubling) in RGC survival vs. vehicle | [1] |

| Superoxide (B77818) Production | In vivo optic nerve crush (mouse) | 10µM this compound eye drops (twice daily, 7 days) | Significant decrease in DHE staining vs. vehicle | [9] |

| Mitochondrial Viability | Ex vivo retinal explant (mouse) | 10µM this compound (daily) | Increased active mitochondrial staining (MitoTracker Red) |[9] |

Table 2: Effects of this compound in Other Neurodegenerative & Cellular Models

| Parameter | Model System | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Mitochondrial Bioenergetics | APP/PS1 transgenic mice (Alzheimer's model) | 40 mg/kg this compound (intranasal, 10 weeks) | Restoration of mitochondrial bioenergetics | [7] |

| Cell Survival Signaling | N2a & N2a-APPswe cells | This compound (concentration not specified) | Increased levels of phosphorylated Akt (p-AKT) and HMOX1 | [7] |

| ATP Production | Free Fatty Acid (FFA)-induced hepatocytes | This compound (concentration not specified) | Significant restoration of ATP levels vs. AngII+FFA | [10][11] |

| Mitochondrial Membrane Potential (MMP) | Free Fatty Acid (FFA)-induced hepatocytes | This compound (concentration not specified) | Significant restoration of MMP | [10][11] |

| Apoptosis Markers (e.g., active caspase-3, Bax) | Hypertensive rat heart | 50 mg/kg/day this compound | Significant decrease in pro-apoptotic protein levels | [3][6][12] |

| Pro-survival Markers (e.g., SIRT1, PGC-1α, Bcl-2) | Hypertensive rat heart | 50 mg/kg/day this compound | Significant increase in pro-survival protein levels |[3][6][12] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.

Optic Nerve Crush (ONC) Model and RGC Survival Quantification

This in vivo model is used to study traumatic optic neuropathy and RGC death, relevant to conditions like glaucoma.

Assessment of Mitochondrial Superoxide Production

Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide.

-

Reagents:

-

Dihydroethidium (DHE) powder

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or appropriate imaging buffer (e.g., HBSS)

-

-

Protocol for Cell Culture:

-

Stock Solution: Prepare a 10 mM DHE stock solution by dissolving 1 mg of DHE in 315 µL of DMSO.[6] Aliquot and store at -20°C to -80°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 5-10 µM in pre-warmed, colorless cell culture medium or buffer.[6][13]

-

Cell Treatment: Treat cells with this compound and/or a stressor (e.g., Angiotensin II) for the desired duration.

-

Staining: Remove the treatment medium, wash cells once with PBS, and add the DHE working solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.[2][6]

-

Imaging: Wash cells gently with PBS to remove excess dye. Immediately image using a fluorescence microscope. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and fluoresces red (Excitation: ~510-530 nm / Emission: ~590-620 nm).[2][14]

-

Quantification: Measure the mean fluorescence intensity per cell or per field of view using image analysis software (e.g., ImageJ).

-

Assessment of Mitochondrial Mass and Viability

MitoTracker™ Red CMXRos is a cell-permeant probe that accumulates in active mitochondria with intact membrane potential.

-

Reagents:

-

MitoTracker™ Red CMXRos (lyophilized solid)

-

High-quality, anhydrous DMSO

-

Cell culture medium

-

-

Protocol:

-

Stock Solution: Prepare a 1 mM stock solution by reconstituting a 50 µg vial of MitoTracker™ Red CMXRos in ~94 µL of DMSO.[15][16] Store at -20°C, protected from light, for up to two weeks.

-

Working Solution: Dilute the stock solution directly into pre-warmed cell culture medium to a final concentration of 50-200 nM (a concentration of 100 nM was used in the cited retinal explant studies).[9][16]

-

Staining: Replace the existing medium on live cells or retinal explants with the MitoTracker™ working solution.

-

Wash and Image: Replace the staining solution with fresh, pre-warmed medium and image live cells immediately using fluorescence microscopy (Excitation: ~579 nm / Emission: ~599 nm).[15]

-

(Optional) Fixation: The CMXRos dye is retained after fixation. After staining, cells can be fixed (e.g., 4% paraformaldehyde), permeabilized, and used for subsequent immunofluorescence.[17]

-

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a modulator of mitochondrial function in models relevant to neurodegeneration. Its dual AT1R antagonism and PPARγ agonism provide a multi-pronged therapeutic strategy, simultaneously reducing neuroinflammation and oxidative stress while actively promoting mitochondrial biogenesis and improving cellular bioenergetics. The quantitative data, particularly from retinal degeneration models, demonstrates a significant neuroprotective effect.

Future research should focus on elucidating the precise quantitative impact of this compound on mitochondrial respiration (e.g., via Seahorse analysis) and ATP production within specific neurodegenerative models, such as the APP/PS1 mouse. Furthermore, exploring the efficacy of brain-penetrant formulations, like the intranasal delivery approach, will be critical for translating these promising preclinical findings into viable therapeutic strategies for diseases like Alzheimer's and glaucoma.

References

- 1. Retinal ganglion cell neuroprotection by an angiotensin II blocker in an ex vivo retinal explant model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. med.emory.edu [med.emory.edu]

- 7. Protective effects of this compound against neurodegeneration in APP/PS1 mice: Unraveling its triple anti-apoptotic, anti-inflammatory and anti-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on APP metabolism related to age-associated mitochondrial dysfunction in APP/PS1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Frontiers | this compound Ameliorates Lipid Deposition by Enhancing Autophagy via PKC/AMPK/ULK1 Axis in Free Fatty Acid Induced Hepatocytes [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Angiotensin II Receptor Blocker this compound Enhanced SIRT1 longevity Signaling Replaces the Mitochondrial Biogenetic Survival Pathway to Attenuate Hypertension-Induced Heart Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Live-cell imaging; reactive oxygen species (Superoxide) [protocols.io]

- 15. korambiotech.com [korambiotech.com]

- 16. MitoTracker® Red CMXRos (#9082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

Exploring the Off-Target Effects of Irbesartan in Cell-Based Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist, is a widely prescribed medication for the treatment of hypertension and diabetic nephropathy.[1] While its primary mechanism of action through the renin-angiotensin system is well-established, a growing body of evidence indicates that this compound exerts various biological effects independent of its AT1 receptor blockade. These "off-target" effects are of significant interest to the scientific community as they may contribute to the drug's therapeutic profile and potentially open new avenues for its clinical application. This technical guide provides a comprehensive overview of the known off-target effects of this compound observed in cell-based assays, with a focus on its interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and its influence on cellular signaling pathways related to apoptosis and inflammation.

I. This compound as a Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Agonist

One of the most extensively studied off-target effects of this compound is its ability to act as a partial agonist of PPAR-γ, a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitivity. This interaction has been demonstrated to be independent of its AT1 receptor antagonism.

Data Presentation: PPAR-γ Activation and Adipocyte Differentiation

The following table summarizes quantitative data from various cell-based assays demonstrating this compound's effect on PPAR-γ activation and the subsequent differentiation of preadipocytes into adipocytes.

| Assay Type | Cell Line | This compound Concentration | Observed Effect | Reference |

| PPAR-γ Reporter Gene Assay | 3T3-L1 | 10 µM | 3.4 ± 0.9-fold induction of PPAR-γ transcriptional activity | [2] |

| Adipocyte Differentiation (aP2 mRNA expression) | 3T3-L1 | 10 µM | 3.3 ± 0.1-fold induction of aP2 mRNA | [2] |

| Adiponectin Protein Expression | 3T3-L1 Adipocytes | 10 µM | ~2.7-fold induction versus vehicle-treated cells | [3] |

Experimental Protocol: PPAR-γ Reporter Gene Assay

This protocol describes a common method to assess the activation of PPAR-γ by a test compound like this compound using a reporter gene assay.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid for human PPAR-γ

-

Expression plasmid for Retinoid X Receptor α (RXRα)

-

Reporter plasmid containing a PPAR-responsive element (PPRE) upstream of a luciferase gene

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Positive control (e.g., Rosiglitazone)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PPAR-γ, RXRα, and PPRE-luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and the desired concentrations of this compound, a positive control (Rosiglitazone), or vehicle (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration. Express the results as fold induction over the vehicle control.

Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay

This protocol outlines the steps to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes and to assess the effect of this compound on this process.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% FBS

-

Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Differentiation medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.

-

This compound

-

Oil Red O staining solution

-

qRT-PCR reagents for adipogenic markers (e.g., aP2, adiponectin)

Procedure:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence.

-

Induction of Differentiation: Two days post-confluence, replace the medium with DMI containing various concentrations of this compound or vehicle.

-

Maturation: After 48 hours, replace the medium with DMII containing the respective concentrations of this compound or vehicle.

-